5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

Overview

Description

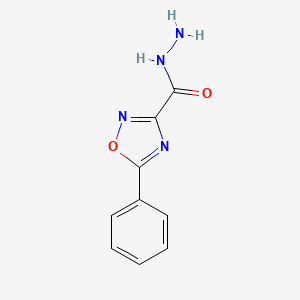

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide typically involves the reaction of benzohydrazide with cyanogen bromide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Anticancer Activity

The 1,2,4-oxadiazole moiety has been extensively investigated for its anticancer properties. Several derivatives of 5-phenyl-1,2,4-oxadiazole have shown promising results as potent anticancer agents.

- Mechanism of Action : Many of these compounds induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of 3,5-diarylsubstituted derivatives that act as apoptosis inducers across various cancer cell lines, including human colon adenocarcinoma and breast cancer .

- Case Study : In a study by Maftei et al., a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . This indicates a moderate level of activity that could be enhanced through structural modifications.

| Compound | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Various | 92.4 | Moderate |

| 3-Aryl-5-alkyl derivatives | WiDr (colon) | 4.5 | High |

Anti-inflammatory Properties

Research has also indicated that derivatives of 5-phenyl-1,2,4-oxadiazole possess anti-inflammatory effects.

- Study Findings : A series of derivatives were tested for their anti-inflammatory activity in vivo using carrageenan-induced paw swelling models in rats. Results showed anti-inflammatory effects ranging from 33% to 62%, comparable to the standard drug Indomethacin .

| Compound | Anti-inflammatory Activity (%) |

|---|---|

| Derivative A | 59.5 |

| Derivative B | 61.9 |

| Indomethacin (control) | 64.3 |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives is another area of interest. Research has demonstrated their effectiveness against various bacterial strains.

- Broad Spectrum Activity : Some derivatives exhibited significant antibacterial activity against strains like E. coli and Pseudomonas aeruginosa . The introduction of halogen substituents has been noted to enhance this activity.

Agricultural Applications

Compounds based on the oxadiazole structure are also being explored for their use as plant protection agents.

- Herbicidal and Insecticidal Properties : Research indicates that certain oxadiazole derivatives can act as herbicides and insecticides, with commercial applications already authorized for some compounds .

Synthesis and Structural Modifications

The synthesis of 5-phenyl-1,2,4-oxadiazole derivatives often involves cyclodehydration reactions and can be optimized using microwave-assisted techniques for enhanced yield and efficiency .

Mechanism of Action

The mechanism by which 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.

1,2,5-Oxadiazole: Similar to 1,2,4-oxadiazole but with a different arrangement of nitrogen atoms.

1,3,4-Oxadiazole: A widely studied isomer with significant biological activity.

Uniqueness

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties.

Biological Activity

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its oxadiazole ring, which contributes to its biological activity. The molecular formula is , and it features a phenyl group that enhances its lipophilicity and biological interactions.

1. Antimicrobial Activity

Research has demonstrated that 5-Phenyl-1,2,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Study Findings : A study showed that various oxadiazole derivatives were tested against gram-positive and gram-negative bacteria. The results indicated that compounds similar to this compound displayed better activity against gram-positive bacteria compared to gram-negative strains .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| 5-Phenyl-1,2,4-oxadiazole derivative | Moderate to high | Low |

2. Anticancer Activity

The anticancer potential of 5-Phenyl-1,2,4-oxadiazole derivatives has been extensively studied:

- In Vitro Studies : Compounds have shown promising activity against various cancer cell lines. For example, derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil in tests against liver carcinoma cell lines (HUH7) with IC50 values around 10.1 µM .

| Cell Line | IC50 Value (µM) | Comparison to 5-FU (µM) |

|---|---|---|

| HUH7 | 10.1 | Better |

| PANC-1 | 18.78 | Comparable |

The mechanism through which 5-Phenyl-1,2,4-oxadiazole derivatives exert their biological effects involves several pathways:

- Enzyme Inhibition : These compounds have been shown to inhibit carbonic anhydrases (CAs), which are crucial in cancer metabolism. For example, certain derivatives achieved nanomolar inhibition of hCA IX and hCA II .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Dhumal et al., the efficacy of oxadiazole derivatives against Mycobacterium bovis was evaluated. The most active compounds demonstrated significant inhibition in both active and dormant states of the bacteria .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of oxadiazole derivatives revealed that several compounds showed selective cytotoxicity towards cancer cells while sparing normal cells. The study utilized various cell lines including melanoma and pancreatic cancer cells .

Properties

IUPAC Name |

5-phenyl-1,2,4-oxadiazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-12-8(14)7-11-9(15-13-7)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYHKQDFVPBUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.